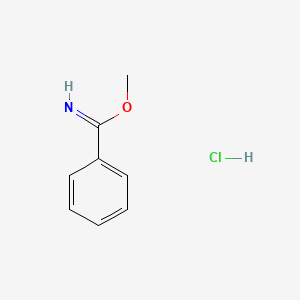

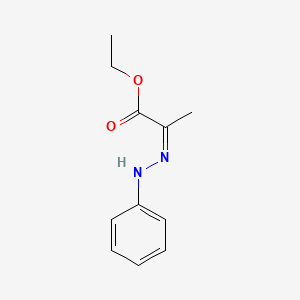

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine (DMPPG) is a small molecule that has been studied for its potential as a therapeutic agent and as a research tool. It has a wide range of applications in the fields of chemistry, biochemistry, and biology. DMPPG is a member of the guanidine family of compounds, and has been used in the synthesis of various biologically active compounds, including drugs, peptides, and proteins. DMPPG has also been studied for its potential role in the modulation of cellular processes, such as signal transduction and apoptosis.

Aplicaciones Científicas De Investigación

Guanidine Derivatives in Medicine and Biology

Guanidine compounds, including derivatives, exhibit a wide range of biological and pharmacological activities, contributing to their importance in developing novel drugs. These compounds act on the central nervous system, serve as anti-inflammatory agents, and are utilized in treating diseases like diabetes and cancer. Their diverse chemical, biochemical, and pharmacological properties make them valuable in designing and developing new therapeutic agents (Sączewski & Balewski, 2009; Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Synthetic Approaches and Pharmacological Activities

Synthetic chemists have developed new procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole and derivatives with varied biological activities, including cytotoxic and antimicrobial effects. These synthetic approaches facilitate the development of new pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).

Antifungal Agents and Molecular Interactions

Guanidine-containing antifungal agents demonstrate efficacy against human-relevant fungal pathogens, underscoring the versatility of guanidine derivatives in addressing fungal diseases. The review of antifungal agents from 2004 to 2022 reveals the potential of guanidine-containing derivatives in developing new antifungal therapies (Baugh, 2022).

Tautomerism and Nucleic Acid Interactions

The study of tautomerism in nucleic acid bases, including the effects of molecular interactions on tautomeric equilibria, provides insight into the biological significance of guanidine derivatives. Such studies contribute to understanding the molecular mechanisms underlying DNA mutation and repair processes, highlighting the importance of guanidine compounds in genetic research (Person et al., 1989).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-methoxyphenylguanidine in the presence of a base to form the desired product.", "Starting Materials": [ "4,6-dimethyl-2-chloropyrimidine", "4-methoxyphenylguanidine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4,6-dimethyl-2-chloropyrimidine and 4-methoxyphenylguanidine in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 3: Heat the reaction mixture at a suitable temperature (e.g. 80-100°C) for a suitable time (e.g. 12-24 hours).", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent (e.g. ethanol) and dry to obtain the desired product, N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine." ] } | |

Número CAS |

34747-52-9 |

Fórmula molecular |

C14H17N5O |

Peso molecular |

271.32 g/mol |

Nombre IUPAC |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine |

InChI |

InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H3,15,16,17,18,19) |

Clave InChI |

OCSYLDRRDZUXOP-UHFFFAOYSA-N |

SMILES isomérico |

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)OC)C |

SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C |

SMILES canónico |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)